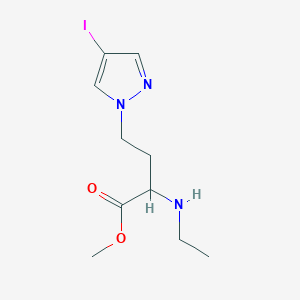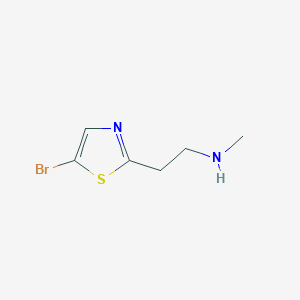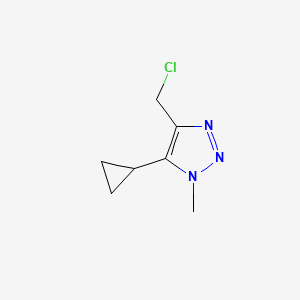
1-Bromo-2,2-dimethyl-3-(2,2,2-trifluoroethoxy)propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2,2-dimethyl-3-(2,2,2-trifluoroethoxy)propane is an organic compound with the molecular formula C7H12BrF3O. It is a brominated alkane with a trifluoroethoxy group, making it a compound of interest in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2,2-dimethyl-3-(2,2,2-trifluoroethoxy)propane typically involves the bromination of 2,2-dimethyl-3-(2,2,2-trifluoroethoxy)propane. This can be achieved through the reaction of 2,2-dimethyl-3-(2,2,2-trifluoroethoxy)propane with bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-2,2-dimethyl-3-(2,2,2-trifluoroethoxy)propane undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding alcohols or reduced to form hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) are used in solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include 2,2-dimethyl-3-(2,2,2-trifluoroethoxy)propanol, 2,2-dimethyl-3-(2,2,2-trifluoroethoxy)propanenitrile, and 2,2-dimethyl-3-(2,2,2-trifluoroethoxy)propylamine.
Elimination: Major products are alkenes such as 2,2-dimethyl-3-(2,2,2-trifluoroethoxy)propene.
Oxidation: Products include 2,2-dimethyl-3-(2,2,2-trifluoroethoxy)propanol.
Reduction: Products include 2,2-dimethyl-3-(2,2,2-trifluoroethoxy)propane.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2,2-dimethyl-3-(2,2,2-trifluoroethoxy)propane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Bromo-2,2-dimethyl-3-(2,2,2-trifluoroethoxy)propane involves its reactivity as a brominated alkane. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution and elimination reactions. The trifluoroethoxy group imparts unique electronic properties, influencing the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-2,2-dimethylpropane: Similar in structure but lacks the trifluoroethoxy group.
2-Bromo-2-methylpropane: Another brominated alkane with different substitution patterns.
1-Bromo-3-(2,2,2-trifluoroethoxy)propane: Similar but with different alkyl chain length.
Uniqueness
1-Bromo-2,2-dimethyl-3-(2,2,2-trifluoroethoxy)propane is unique due to the presence of both the bromine atom and the trifluoroethoxy group. This combination imparts distinct reactivity and stability, making it valuable in various chemical and industrial applications.
Eigenschaften
Molekularformel |
C7H12BrF3O |
|---|---|
Molekulargewicht |
249.07 g/mol |
IUPAC-Name |
1-bromo-2,2-dimethyl-3-(2,2,2-trifluoroethoxy)propane |
InChI |
InChI=1S/C7H12BrF3O/c1-6(2,3-8)4-12-5-7(9,10)11/h3-5H2,1-2H3 |
InChI-Schlüssel |
RWKHMEBGDXKAKM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(COCC(F)(F)F)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[3-[[5-Methyl-2-[[3-(4-methylpiperazin-1-yl)-5-methylsulfonyl-phenyl]amino]pyrimidin-4-yl]amino]phenyl]methanol](/img/structure/B13635845.png)










